1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea
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Overview
Description
1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylamino group, and a chromenyl urea moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenyl isocyanate with 4-(methylamino)-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the carbonyl group may produce a chromanol derivative.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride: This compound shares the methoxyphenyl and methylamino groups but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: While it contains the methoxyphenyl group, its reactivity and applications are distinct from those of the urea derivative.
Uniqueness
1-(4-Methoxyphenyl)-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea is unique due to its combination of functional groups and the resulting chemical properties. Its ability to participate in diverse reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-19-15-13-5-3-4-6-14(13)25-17(22)16(15)21-18(23)20-11-7-9-12(24-2)10-8-11/h3-10,19H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSPSHNECOIUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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